2,5-Bis(docosyloxy)benzenemethanol
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Overview
Description
2,5-Bis(docosyloxy)benzenemethanol is a chemical compound with the molecular formula C51H96O3 It is a derivative of benzenemethanol, where two docosyloxy groups are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(docosyloxy)benzenemethanol typically involves the reaction of benzenemethanol with docosanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems for monitoring and control. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(docosyloxy)benzenemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The docosyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various alcohols .
Scientific Research Applications
2,5-Bis(docosyloxy)benzenemethanol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(docosyloxy)benzenemethanol involves its interaction with specific molecular targets and pathways. The docosyloxy groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biological processes, including cell signaling, enzyme activity, and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(docosyloxy)benzenemethanol
- 2,4-Didocosyloxybenzyl alcohol
- 2,5-Bis(alkoxymethyl)furans
Uniqueness
2,5-Bis(docosyloxy)benzenemethanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct physicochemical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activities .
Properties
Molecular Formula |
C51H96O3 |
---|---|
Molecular Weight |
757.3 g/mol |
IUPAC Name |
[2,5-di(docosoxy)phenyl]methanol |
InChI |
InChI=1S/C51H96O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45-53-50-43-44-51(49(47-50)48-52)54-46-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43-44,47,52H,3-42,45-46,48H2,1-2H3 |
InChI Key |
VIEBQSIMOWPMOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)OCCCCCCCCCCCCCCCCCCCCCC)CO |
Origin of Product |
United States |
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